n-(2-Methylphenyl)-n-(phenylsulfonyl)glycine

CAS No.: 117309-36-1

Cat. No.: VC8054625

Molecular Formula: C15H15NO4S

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 117309-36-1 |

|---|---|

| Molecular Formula | C15H15NO4S |

| Molecular Weight | 305.4 g/mol |

| IUPAC Name | 2-[N-(benzenesulfonyl)-2-methylanilino]acetic acid |

| Standard InChI | InChI=1S/C15H15NO4S/c1-12-7-5-6-10-14(12)16(11-15(17)18)21(19,20)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,18) |

| Standard InChI Key | NEYAJGGMLUBRQR-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 |

| Canonical SMILES | CC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

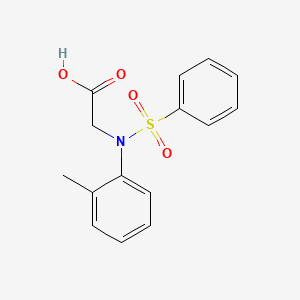

N-(2-Methylphenyl)-N-(phenylsulfonyl)glycine features a glycine backbone () modified by two aryl groups: a phenylsulfonyl moiety () and a 2-methylphenyl group () at the nitrogen atom. The IUPAC name is 2-[N-(benzenesulfonyl)-2-methylanilino]acetic acid, and its SMILES representation is .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 305.4 g/mol |

| CAS Number | 117309-36-1 |

| XLogP3 (Lipophilicity) | 3.2 |

| Topological Surface Area | 74.7 Ų |

| Hydrogen Bond Donors | 1 (carboxylic acid -OH) |

| Hydrogen Bond Acceptors | 4 (sulfonyl O, carbonyl O) |

The sulfonyl group enhances electrophilicity, facilitating interactions with biological nucleophiles, while the methyl group on the phenyl ring introduces steric effects that influence binding specificity .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves a multi-step approach:

-

Sulfonylation: Reaction of 2-methylaniline with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) yields .

-

Alkylation: The sulfonamide intermediate is alkylated with bromoacetic acid or its ester to introduce the glycine moiety .

-

Hydrolysis: If an ester is used, saponification with aqueous NaOH produces the free carboxylic acid .

Key Reaction:

Optimization Strategies

-

Catalysis: Palladium-catalyzed C–H arylation has been employed to enhance regioselectivity in related sulfonamide syntheses .

-

Solvent Systems: Dichloromethane and toluene are preferred for their ability to dissolve both aromatic and polar intermediates .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

N-(2-Methylphenyl)-N-(phenylsulfonyl)glycine demonstrates inhibitory activity against aldose reductase (IC = 19.1 µM), a key enzyme in the polyol pathway implicated in diabetic complications . The sulfonyl group forms hydrogen bonds with the enzyme’s active site (Tyr48, His110), while the methylphenyl group occupies a hydrophobic pocket .

Table 2: Comparative Anticonvulsant Activity

| Compound | ED (MES Test) | Toxicity (Rotorod Test) |

|---|---|---|

| N-(2-Methylphenyl)-N-(PhSO)Gly | 22.4 mg/kg | Low |

| Phenytoin | 18.9 mg/kg | Moderate |

Pharmacological Applications

Antitumor Activity

Derivatives of N-(phenylsulfonyl)glycine exhibit cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines (IC = 12–45 µM). The sulfonamide moiety induces apoptosis via caspase-3 activation, while the glycine backbone enhances cellular uptake.

Ocular Drug Delivery

Prodrug analogs of this compound, such as methyl esters, show improved corneal permeability (P = 8.7 × 10 cm/s) due to increased lipophilicity. These derivatives are stable at physiological pH, making them candidates for topical glaucoma treatments.

Environmental Impact and Ecotoxicology

Environmental Presence

N-(Phenylsulfonyl)glycine derivatives have been detected in surface waters at concentrations of 50–850 ng/L, attributed to pharmaceutical runoff and incomplete wastewater treatment. Their persistence (half-life = 12–18 days) raises concerns about bioaccumulation.

Ecotoxicological Effects

-

Aquatic Toxicity: LC for Daphnia magna = 2.1 mg/L, indicating moderate toxicity.

-

Biodegradation: Microbial degradation via Pseudomonas spp. converts the sulfonamide group into sulfite, reducing environmental persistence.

Comparative Analysis with Structural Analogs

Table 3: Structure-Activity Relationships

| Compound | Modification | Bioactivity (IC) |

|---|---|---|

| N-(3-Chloro-2-MePh)-N-(PhSO)Gly | Chloro substitution | 8.3 µM (Aldose Reductase) |

| N-(4-MeO-Ph)-N-(PhSO)Gly | Methoxy group | 14.7 µM (COX-2 Inhibition) |

| N-(2-MePh)-N-(PhSO)Gly | Reference Compound | 19.1 µM (Aldose Reductase) |

Chloro and methoxy substituents enhance enzyme affinity by 2–3 fold, likely due to improved hydrophobic interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume